molecular formula C14H26N2O4 B1290402 [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester CAS No. 203662-91-3

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester

Cat. No. B1290402
M. Wt: 286.37 g/mol
InChI Key: QATVIYNHFRNTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” is a compound with the molecular formula C14H26N2O4 . It is also known by other names such as Ethyl 2-(4-(((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetate and has a molecular weight of 286.37 g/mol . The compound plays a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester”, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form these derivatives . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s IUPAC name is ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” include a molecular weight of 286.37 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 7 . The compound also has an XLogP3-AA value of 1.8 .

Future Directions

The future directions for “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role that piperidine derivatives play in the pharmaceutical industry .

properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATVIYNHFRNTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester

Synthesis routes and methods

Procedure details

2 g of 4-(tert-butoxycarbonyl)aminopiperidine was dissolved in 50 ml of dichloromethane. After adding 1.6 ml of triethylamine and 1.2 ml of ethyl bromoacetate, the resulting mixture was stirred at room temperature for 5 hours. The reaction mixture was washed with water and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 3.0 g of the title compound as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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